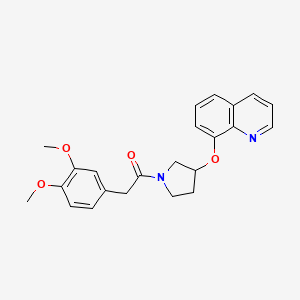
2-(3,4-Dimethoxyphenyl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-Dimethoxyphenyl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone, commonly known as DMQD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMQD is a synthetic compound that belongs to the class of pyrrolidine derivatives and has been found to exhibit various biochemical and physiological effects.
科学研究应用
Anti-cancer Applications
One study focused on the discovery of a new derivative, highlighting its high antiproliferative activity through mechanisms such as DNA intercalation and inhibition of DNA topoisomerase II, as well as blocking the cell cycle and inducing probable cell death by apoptosis (L. D. Via et al., 2008).
Catalytic Behavior in Polymerization
Another area of research involves the synthesis and characterization of metal complexes, including iron and cobalt, with these being evaluated for their catalytic activities in reactions such as ethylene reactivity, demonstrating the potential for chemical synthesis and material science applications (Wen‐Hua Sun et al., 2007).
DNA Interaction and Cytotoxicity
Studies have also been conducted on rhenium(I) organometallic compounds, focusing on their interaction with DNA and their cytotoxic effects, which could offer insights into the development of novel therapeutic agents (Reena R. Varma et al., 2020).
Synthesis and Characterization for Material Science
Research on synthesizing and characterizing complexes with specific ligands for applications in material science, such as in the polymerization of caprolactone, also reflects the broad utility of similar compounds in scientific research (Shu Qiao et al., 2011).
Aldosterone Synthase Inhibition
Additionally, studies on pyridine substituted quinolinones and their potency as aldosterone synthase inhibitors highlight the medicinal chemistry aspect, showing the potential for such compounds in treating conditions like hyperaldosteronism (S. Lucas et al., 2011).
属性
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1-(3-quinolin-8-yloxypyrrolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4/c1-27-19-9-8-16(13-21(19)28-2)14-22(26)25-12-10-18(15-25)29-20-7-3-5-17-6-4-11-24-23(17)20/h3-9,11,13,18H,10,12,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWESHCNZEVZNQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N2CCC(C2)OC3=CC=CC4=C3N=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethoxyphenyl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

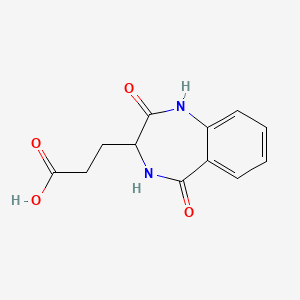
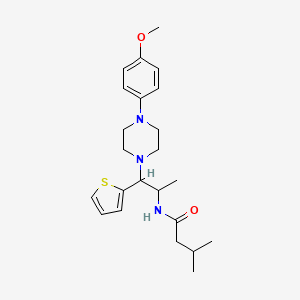
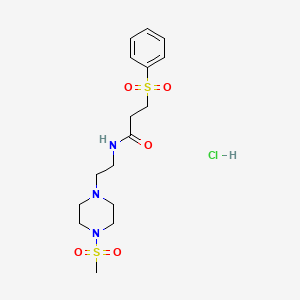
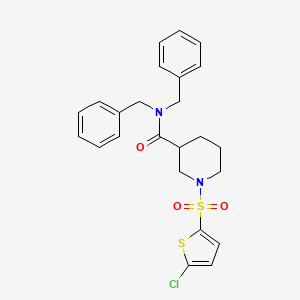
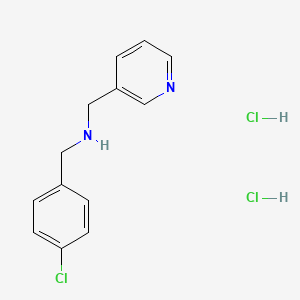
![2-Hydroxy-4-{[(1-methyl-1H-pyrazol-3-YL)methyl]amino}benzoic acid](/img/structure/B2524872.png)

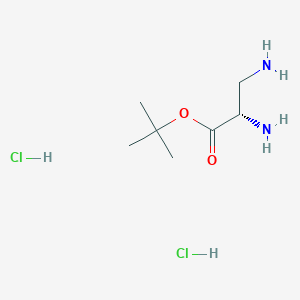
![2-[(4-methylphenyl)sulfonylamino]-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2524875.png)
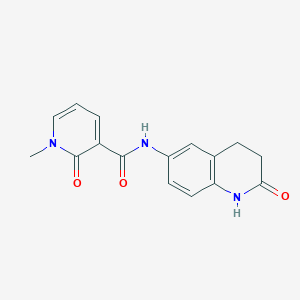
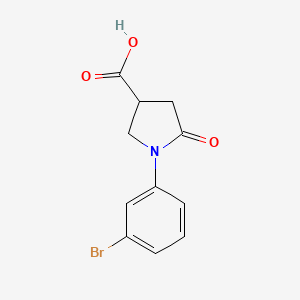
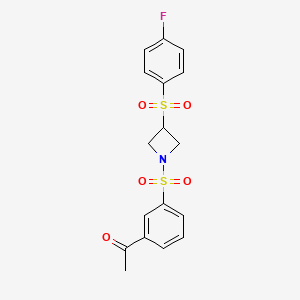
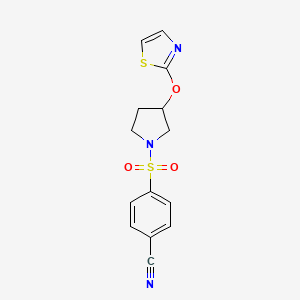
![1-[2-[(2-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one](/img/structure/B2524886.png)